2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide 2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20238969
InChI: InChI=1S/C20H18F2N2O2S/c21-18-10-6-11-19(22)20(18)27(25,26)24(15-17-9-4-5-13-23-17)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2
SMILES:
Molecular Formula: C20H18F2N2O2S
Molecular Weight: 388.4 g/mol

2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC20238969

Molecular Formula: C20H18F2N2O2S

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide -

Specification

Molecular Formula C20H18F2N2O2S
Molecular Weight 388.4 g/mol
IUPAC Name 2,6-difluoro-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C20H18F2N2O2S/c21-18-10-6-11-19(22)20(18)27(25,26)24(15-17-9-4-5-13-23-17)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2
Standard InChI Key YMPMDJPLQFCWNG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)C3=C(C=CC=C3F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central 2,6-difluorobenzenesulfonamide group, with nitrogen atoms bonded to a phenethyl (C₆H₅CH₂CH₂–) and a pyridin-2-ylmethyl (C₅H₄N–CH₂–) moiety. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₂₀H₁₈F₂N₂O₂S
Molecular Weight388.4 g/mol
IUPAC Name2,6-Difluoro-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Canonical SMILESC1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)C3=C(C=CC=C3F)F

The fluorine atoms at the 2- and 6-positions enhance metabolic stability and lipophilicity, critical for membrane permeability in drug candidates. The pyridine ring introduces π-π stacking potential, while the sulfonamide group serves as a hydrogen-bond acceptor .

Physicochemical Characteristics

Fluorination reduces polar surface area (PSA) compared to non-fluorinated analogs, improving bioavailability. Computational models predict a LogP of ~3.5, indicating moderate hydrophobicity . The compound’s melting point and solubility remain uncharacterized, but analogous sulfonamides typically exhibit melting points above 150°C and limited aqueous solubility .

Synthetic Pathways

Proposed Methodology

While no direct synthesis has been reported, convergent strategies from related sulfonamides suggest:

  • Sulfonylation: React 2,6-difluorobenzenesulfonyl chloride with phenethylamine and pyridin-2-ylmethylamine in a stepwise manner .

  • Coupling: Use Mitsunobu or nucleophilic substitution reactions to attach substituents to the sulfonamide nitrogen .

A hypothetical route is outlined below:

StepReactionReagents/ConditionsYield
1Sulfonamide formation2,6-DFBSCl, Et₃N, DCM, 0°C60–70%
2N-AlkylationPyridin-2-ylmethyl chloride, K₂CO₃, DMF40–50%

Challenges include regioselectivity in bis-alkylation and purification of the final product via HPLC .

Analytical Characterization

Spectroscopic Methods

TechniquePurposeKey Signals
¹H NMRConfirm substituent integrationδ 8.5 (pyridine-H), δ 7.3 (Ar-H)
¹⁹F NMRVerify fluorine positionsδ -110 ppm (ortho-F)
HPLC-MSAssess purity and molecular ion[M+H]⁺ at m/z 389.4

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as demonstrated for structurally related sulfonamides .

Challenges and Future Directions

Current limitations include:

  • Synthetic complexity: Low yields in multi-step alkylation .

  • Biological data gaps: No in vitro or in vivo studies reported.

Priorities for future research should focus on:

  • Optimizing synthetic routes for scalability.

  • Screening against kinase targets (e.g., CDK2, CDK4) to validate therapeutic potential .

  • Investigating solid-state properties for material applications.

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